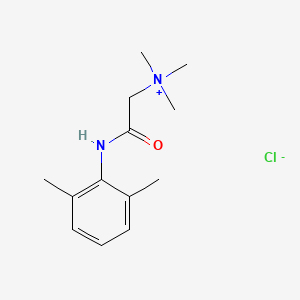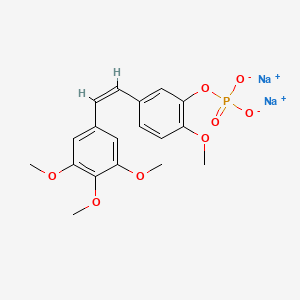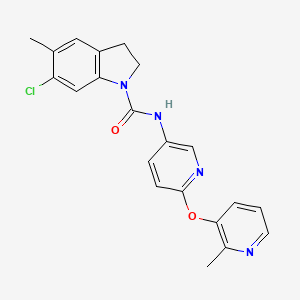
QX 222
Übersicht
Beschreibung
QX-222 gehört zur Klasse der Lokalanästhetika und weist strukturelle Ähnlichkeiten mit Lidocain auf. Seine chemische Formel lautet C13H21ClN2O, und die CAS-Nummer lautet 5369-00-6. Als Na+-Kanal-Blocker spielt es eine entscheidende Rolle bei der Modulation der neuronalen Erregbarkeit und Schmerzempfindung.
Wissenschaftliche Forschungsanwendungen
Chemie:
- QX-222 dient als wertvolles Werkzeug zur Untersuchung von Ionenkanälen, insbesondere Na+-Kanälen.
- Forscher untersuchen seine Bindungskinetik, Selektivität und spannungsabhängigen Effekte.
Biologie:
- In der Neurobiologie hilft QX-222, die neuronale Erregbarkeit und die Ausbreitung von Aktionspotenzialen zu analysieren.
- Es hilft beim Verständnis von Schmerzbahnen und Nozizeption.
Medizin:
- Als Lokalanästhetikum hat QX-222 potenzielle klinische Anwendungen.
- Es kann zur Schmerztherapie, insbesondere bei nervenbedingten Erkrankungen, untersucht werden.
Industrie:
- Obwohl es nicht direkt in der Industrie eingesetzt wird, trägt seine Untersuchung zur Medikamentenentwicklung und Ionenkanalforschung bei.
5. Wirkmechanismus
QX-222 blockiert Na+-Kanäle, indem es an spezifische Stellen innerhalb des Kanalproteins bindet. Dies verhindert den Natriumeinstrom während Aktionspotenzialen, was zu neuronaler Hemmung und reduzierter Schmerzempfindung führt.
Wirkmechanismus
Target of Action
QX 222, also known as Lidocaine N-methyl hydrochloride or QX-222 (chloride), primarily targets sodium channels . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .
Mode of Action
This compound acts as an open-channel blocker of the acetylcholine (ACh) receptor . When bound, these blockers occlude some of the residues lining the channel .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium ion transport pathway . By blocking sodium channels, this compound inhibits the flow of sodium ions, which is essential for the initiation and propagation of action potentials .
Pharmacokinetics
It’s known that the compound is a derivative of lidocaine, suggesting that it may share similar pharmacokinetic properties with lidocaine .
Result of Action
The primary result of this compound’s action is the blockade of nerve signals , leading to a loss of sensation in the area where it’s applied . This makes it potentially useful as a local anesthetic . It’s worth noting that this compound has been associated with severe myotoxicity .
Biochemische Analyse
Biochemical Properties
QX-222 acts as an open-channel blocker of the acetylcholine (ACh) receptor . When bound, it occludes some of the residues lining the channel . This interaction with the ACh receptor is crucial for its function as a sodium channel blocker .
Cellular Effects
QX-222 has been shown to inhibit native NaV channels in ND7-23 cells . This inhibition of sodium channels can have significant effects on cellular processes, including the regulation of cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of QX-222 involves its binding within the pore of the acetylcholine receptor channel, acting as an open-channel blocker . This binding occludes some of the residues lining the channel, thereby inhibiting the flow of sodium ions .
Temporal Effects in Laboratory Settings
In laboratory settings, QX-222 has been observed to cause channels to flicker as it repeatedly binds within the pore of the channel and blocks the flow of current through the channel . This suggests that the effects of QX-222 can change over time, potentially influencing long-term cellular function .
Dosage Effects in Animal Models
In animal models, the co-injection of QX-222 and lidocaine has been shown to result in a significant increase in paw withdrawal latency and mechanical withdrawal threshold compared to the administration of lidocaine alone . This suggests that the effects of QX-222 can vary with different dosages .
Transport and Distribution
Given its role as a sodium channel blocker, it is likely that it interacts with transporters or binding proteins involved in sodium ion transport .
Subcellular Localization
Given its role as a sodium channel blocker, it is likely that it is localized to areas of the cell where sodium channels are present .
Vorbereitungsmethoden
Synthetische Wege:
QX-222 kann durch verschiedene Verfahren synthetisiert werden, darunter Modifikationen der Lidocainstruktur. Eine gängige Methode beinhaltet die Alkylierung von Lidocain mit Methyliodid oder anderen Alkylierungsmitteln.
Reaktionsbedingungen:
Die Alkylierungsreaktion findet typischerweise unter basischen Bedingungen statt, wobei eine starke Base wie Natriumhydroxid (NaOH) verwendet wird. Das Reaktionsgemisch wird erhitzt und das Produkt wird isoliert und gereinigt.
Industrielle Produktion:
Obwohl QX-222 nicht in großem Umfang industriell hergestellt wird, synthetisieren Forschungslaboratorien es für wissenschaftliche Untersuchungen.
Analyse Chemischer Reaktionen
QX-222 unterliegt mehreren chemischen Reaktionen:
Alkylierungsreaktion:
Vergleich Mit ähnlichen Verbindungen
QX-222 zeichnet sich durch seine Trimethylstruktur aus, die es von anderen Lokalanästhetika wie Lidocain und verwandten Verbindungen unterscheidet.
Eigenschaften
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKXSWWTOZBDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201343384 | |
| Record name | [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201343384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5369-00-6 | |
| Record name | [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201343384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















